![molecular formula C12H18Si B14284947 Silane, trimethyl[1-(3-methylphenyl)ethenyl]- CAS No. 120093-92-7](/img/structure/B14284947.png)
Silane, trimethyl[1-(3-methylphenyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[1-(3-methylphenyl)ethenyl]-: is an organosilicon compound with the molecular formula C12H18Si . This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a 1-(3-methylphenyl)ethenyl group. It is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl[1-(3-methylphenyl)ethenyl]- typically involves the reaction of trimethylsilane with 1-(3-methylphenyl)ethenyl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the coupling of the silicon and organic moieties.
Industrial Production Methods: On an industrial scale, the production of Silane, trimethyl[1-(3-methylphenyl)ethenyl]- involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Silane, trimethyl[1-(3-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Halogenated silanes.
Applications De Recherche Scientifique
Silane, trimethyl[1-(3-methylphenyl)ethenyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of Silane, trimethyl[1-(3-methylphenyl)ethenyl]- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with oxygen and fluorine atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.
Comparaison Avec Des Composés Similaires
Trimethylsilane: Similar in structure but lacks the 1-(3-methylphenyl)ethenyl group.
Phenyltrimethylsilane: Contains a phenyl group instead of the 1-(3-methylphenyl)ethenyl group.
Triethylsilane: Similar but with ethyl groups instead of methyl groups.
Uniqueness: Silane, trimethyl[1-(3-methylphenyl)ethenyl]- is unique due to the presence of the 1-(3-methylphenyl)ethenyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specialized applications where such properties are desired.
Propriétés
Numéro CAS |
120093-92-7 |
|---|---|
Formule moléculaire |
C12H18Si |
Poids moléculaire |
190.36 g/mol |
Nom IUPAC |
trimethyl-[1-(3-methylphenyl)ethenyl]silane |
InChI |
InChI=1S/C12H18Si/c1-10-7-6-8-12(9-10)11(2)13(3,4)5/h6-9H,2H2,1,3-5H3 |
Clé InChI |
VKEYSMREANZUPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





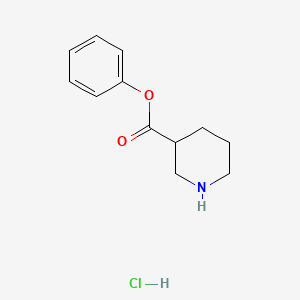
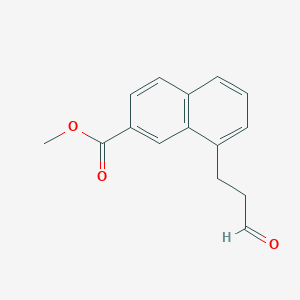
![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)

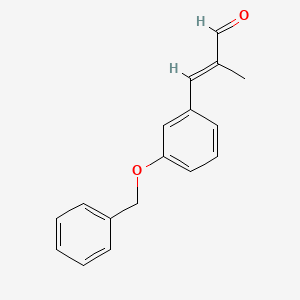

![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)
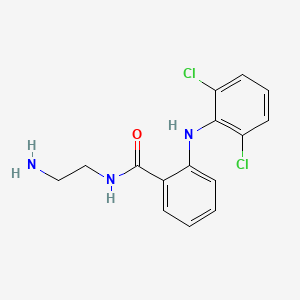
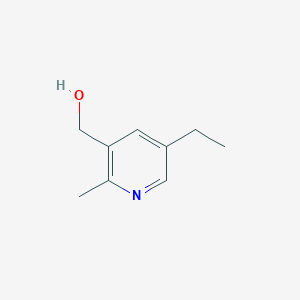

![Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate](/img/structure/B14284912.png)
